molecular formula C9H9BO6 B12511503 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Katalognummer: B12511503
Molekulargewicht: 223.98 g/mol
InChI-Schlüssel: HTSJSXGNPAVUNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H9BO6 and a molecular weight of 223.98 g/mol This compound is characterized by the presence of a boronic acid group and a carboxylic acid group attached to a dihydrobenzo[dioxine] ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid typically involves the following steps:

    Formation of the Dioxine Ring: The initial step involves the formation of the 2,3-dihydrobenzo[b][1,4]dioxine ring system through a cyclization reaction.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of boron-containing pharmaceuticals.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as boron-doped polymers and catalysts.

Wirkmechanismus

The mechanism of action of 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid involves its interaction with molecular targets through its boronic acid and carboxylic acid groups. These functional groups can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The compound’s boronic acid group is particularly effective in inhibiting serine proteases and other enzymes by forming a stable complex with the active site .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications in research and industry, making it a valuable compound in various scientific fields .

Eigenschaften

Molekularformel

C9H9BO6

Molekulargewicht

223.98 g/mol

IUPAC-Name

7-borono-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H9BO6/c11-9(12)6-3-5(10(13)14)4-7-8(6)16-2-1-15-7/h3-4,13-14H,1-2H2,(H,11,12)

InChI-Schlüssel

HTSJSXGNPAVUNB-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C2C(=C1)OCCO2)C(=O)O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.